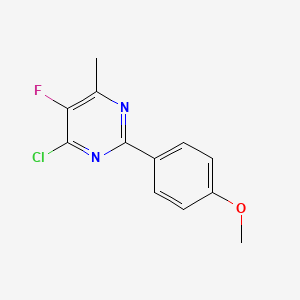

4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine

Description

Properties

Molecular Formula |

C12H10ClFN2O |

|---|---|

Molecular Weight |

252.67 g/mol |

IUPAC Name |

4-chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine |

InChI |

InChI=1S/C12H10ClFN2O/c1-7-10(14)11(13)16-12(15-7)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3 |

InChI Key |

WLWSUHNJXOWSDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)OC)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, methylamine, and appropriate halogenated pyrimidine derivatives.

Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization with a halogenated pyrimidine derivative under basic conditions to form the pyrimidine ring.

Halogenation: The final step involves the selective halogenation of the pyrimidine ring to introduce chlorine and fluorine substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role as a selective antagonist for serotonin receptors, particularly the 5-HT2B subtype. This receptor is implicated in several physiological and pathological processes, making its modulation a target for treating conditions such as anxiety disorders, depression, and hypertension. The pharmacological profile suggests that derivatives of this compound could be developed into therapeutic agents for these conditions .

Table 1: Pharmacological Properties of Pyrimidine Derivatives

| Compound | Target Receptor | Activity | Reference |

|---|---|---|---|

| 4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine | 5-HT2B | Antagonist | |

| Other pyrimidine derivatives | COX-1/COX-2 | Inhibitors |

Anti-Inflammatory Research

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, several derivatives have shown significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Case Study: COX Inhibition

A study evaluating the anti-inflammatory effects of various pyrimidine derivatives demonstrated that certain compounds exhibited IC50 values as low as 0.04 μmol against COX-2, indicating potent anti-inflammatory activity. This positions them as potential candidates for further development in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound can serve as a precursor for creating more complex molecules with enhanced biological activities. For example, it can be used to synthesize new pyrazole and thiazole derivatives that possess improved anti-inflammatory properties or other pharmacological effects .

Table 2: Synthetic Pathways Utilizing this compound

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Electronic and Optical Properties

The electronic nature of substituents significantly impacts the absorption and emission spectra of pyrimidine derivatives. For example:

- 4-Methoxyphenyl vs. Halogenated Phenyl Groups: Compound 6l (a quinazoline derivative with a 4-methoxyphenyl group) exhibits reduced emission intensity but a red-shifted emission wavelength compared to analogs with electron-withdrawing groups (e.g., chloro or fluoro) due to enhanced intramolecular charge transfer (ICT) .

Fluoro vs. Chloro Substituents :

Table 1: Substituent Effects on Emission Properties

Structural and Crystallographic Comparisons

- Crystal Packing: The title compound’s chloro and fluoro substituents may engage in halogen bonding (e.g., Cl···N interactions, as seen in 4,6-Dichloro-5-methoxypyrimidine with Cl···N distances of ~3.09 Å) . In N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the methoxyphenyl group participates in weak C–H···O hydrogen bonds, stabilizing the crystal lattice .

Conformational Flexibility :

Table 2: Structural Parameters of Selected Pyrimidines

| Compound | Key Interactions | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Target Compound | Cl···N, F···H (estimated) | ~10–15 | Inferred |

| 4,6-Dichloro-5-MeO-Py | Cl···N (3.09 Å) | N/A | |

| N-(2-Fluorophenyl)-... | C–H···O, C–H···π | 12.8 |

Biological Activity

4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The chemical formula for this compound is with a molecular weight of 248.68 g/mol. The compound features a pyrimidine ring substituted with chlorine, fluorine, and methoxy groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClFN₂O |

| Molecular Weight | 248.68 g/mol |

| Boiling Point | Not available |

| LogP | 3.12 |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. For example, one common method involves the reaction of 4-dimethylaminopyridine with phosgene in the presence of a methoxy-substituted pyrimidine precursor .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests showed IC50 values of:

- A549 (lung adenocarcinoma) : 5.9 ± 1.7 µM

- SW-480 (colorectal cancer) : 2.3 ± 0.91 µM

- MCF-7 (breast cancer) : 5.65 ± 2.33 µM

These results indicate that the compound can effectively induce apoptosis in cancer cells, particularly in the A549 cell line, where it also caused cell cycle arrest in the S phase .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Docking studies suggest that it interacts with epidermal growth factor receptor (EGFR), a critical target in many cancers .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values need further elucidation .

Case Studies

-

Study on Antiproliferative Effects :

A study published Scientific Reports evaluated several pyrimidine derivatives, including our compound of interest, for their cytotoxic effe

Q & A

Basic: What are the optimized synthetic routes for 4-Chloro-5-fluoro-2-(4-methoxyphenyl)-6-methylpyrimidine?

Methodological Answer:

The synthesis of pyrimidine derivatives often involves halogenation and cross-coupling reactions. For this compound, a key step is the formation of the pyrimidine core via cyclization. Evidence from fluoroquinolone-like antibacterial agents highlights a nearly quantitative ring-closing reaction using a pyrido[1,2-c]pyrimidine precursor under mild conditions (e.g., DMF as solvent, 80°C) . Optimizing halogenation (chloro/fluoro) at positions 4 and 5 requires selective protection/deprotection strategies. For example, using POCl₃ for chlorination and DAST (diethylaminosulfur trifluoride) for fluorination in sequential steps can improve regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Structural validation requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity. For instance, the ¹⁹F NMR signal at ~-120 ppm confirms the fluoro group at position 5. X-ray crystallography (as in ) resolves stereochemical ambiguities, with dihedral angles between the pyrimidine ring and aryl groups (e.g., 12.8° for phenyl groups) critical for conformational analysis . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR identifies functional groups like C-F (1100 cm⁻¹) and C-Cl (750 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidines?

Methodological Answer:

Discrepancies often arise from subtle structural differences (e.g., methoxy vs. trifluoromethyl groups). For example, shows that replacing a 4-chlorophenyl group with 3,4,5-trimethoxyphenyl increases antifungal activity due to enhanced π-π stacking. To reconcile contradictions:

Comparative SAR Studies : Test analogs under identical assay conditions (e.g., MIC against Candida albicans).

Crystallographic Analysis : Compare binding modes in target proteins (e.g., dihydrofolate reductase).

Solubility/Permeability Screening : Use logP measurements to assess bioavailability differences .

Advanced: What strategies improve the selectivity of this compound in kinase inhibition assays?

Methodological Answer:

Kinase selectivity hinges on substituent effects. The 4-methoxyphenyl group enhances hydrophobic interactions with ATP-binding pockets, while the 6-methyl group reduces off-target binding. Methodology:

- Docking Simulations : Use PyMol or AutoDock to model interactions with kinases (e.g., EGFR, VEGFR2).

- Fragment-Based Screening : Replace the chloro/fluoro groups with bioisosteres (e.g., CF₃) to optimize steric fit.

- Cellular Thermal Shift Assays (CETSA) : Confirm target engagement in live cells .

Basic: How to assess in vitro antimicrobial activity of this compound?

Methodological Answer:

Standard protocols include:

- Broth Microdilution (CLSI Guidelines) : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Assays : Evaluate bactericidal vs. bacteriostatic effects over 24 hours.

- Synergy Testing : Combine with β-lactams or fluoroquinolones using checkerboard assays. notes that dihydropyrimidine derivatives show enhanced activity against drug-resistant strains when paired with efflux pump inhibitors .

Advanced: What computational methods predict metabolic stability of halogenated pyrimidines?

Methodological Answer:

- CYP450 Metabolism Prediction : Use SwissADME or ADMET Predictor to identify vulnerable sites (e.g., demethylation of the methoxy group).

- Molecular Dynamics (MD) Simulations : Simulate hepatic microsomal degradation pathways (e.g., oxidative defluorination).

- Isotopic Labeling : Prepare deuterated analogs (e.g., ²H at methyl groups) to track metabolites via LC-MS .

Advanced: How does polymorphism affect the physicochemical properties of this compound?

Methodological Answer:

Polymorphs (e.g., Form I vs. Form II) differ in solubility and bioavailability. Strategies:

- PXRD Analysis : Compare diffraction patterns to identify crystalline forms.

- DSC/TGA : Measure melting points and thermal stability (e.g., shows polymorphs with ∆Tₘ ~10°C).

- Dissolution Testing : Use USP Apparatus II (paddle method) at pH 1.2 and 6.8 to assess release kinetics .

Basic: What are the safety protocols for handling halogenated pyrimidines?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions (halogens release toxic vapors).

- Waste Disposal : Segregate halogenated waste in amber glass containers; incinerate at >1000°C to prevent dioxin formation .

Advanced: How to design SAR studies for optimizing anticancer activity?

Methodological Answer:

Focus on substituent effects:

Position 2 : Replace chlorine with electron-withdrawing groups (e.g., CN) to enhance DNA intercalation.

Position 4 : Introduce hydrophilic groups (e.g., -OH) to improve solubility.

Position 6 : Methyl vs. ethyl groups impact logP and tumor penetration.

- In Vivo Testing : Use xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic profiling (AUC, Cmax) .

Advanced: What methodologies validate target engagement in neurological disease models?

Methodological Answer:

For neuroprotective studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.